4-クロロインドール

説明

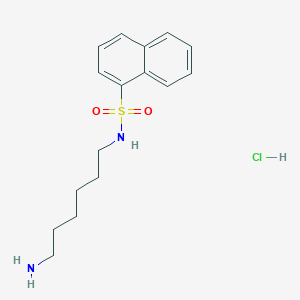

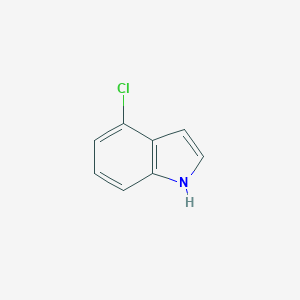

4-Chloroindole (4-CI) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it contains a ring of atoms with at least one atom of a different element. 4-CI has been used extensively in a variety of studies, including those related to drug discovery, pharmacology, toxicology, and biochemistry. 4-CI is also known to be an important intermediate in the synthesis of several other compounds. In

科学的研究の応用

バイオテクノロジーによる生産

インドールは、4-クロロインドールと密接に関連する化合物であり、そのバイオテクノロジーによる工業用生産は進歩を遂げています . インドールは、細菌と植物の両方によって生成されるシグナル分子です . 特にヒトの腸内において、微生物のシグナル伝達に重要な役割を果たしています .

香味と香料への応用

インドールは、食品産業や香料など、香味と香料の用途にも価値があります . 4-クロロインドールが同様の用途に使用される可能性は、今後の研究分野となる可能性があります。

3. ハロゲン化および酸素化化合物の誘導体化 インドールは、天然色素として使用できる、またはヒトの疾患治療に有望な生物活性を有するいくつかのハロゲン化および酸素化化合物に誘導体化することができます . 構造が似ていることから、4-クロロインドールも同様に誘導体化される可能性があります。

4. 誘導体化されたハロゲン化および酸素化誘導体の生産 インドールをハロゲン化および酸素化誘導体に変換するための生物触媒的アプローチが開発されてきました . このプロセスは、4-クロロインドールにも適用できる可能性があり、研究と応用のための新しい道を開きます。

環境への影響と生分解性

インドールは、典型的なN-ヘテロ環式芳香族汚染物質であり、生物にリスクをもたらします . 特定の細菌株によるインドールの生分解に関する研究が行われています . 4-クロロインドールの環境への影響と生分解の可能性を理解するために、同様の研究を行うことができます。

ニトロソ化速度と安定性

4-クロロインドールのニトロソ化速度とそのニトロソ化生成物の安定性が研究されています . この研究は、さまざまな科学的および産業的用途にとって重要です。

作用機序

Target of Action

4-Chloroindole, like other indole compounds, has unique properties that allow it to mimic peptide structures and reversibly bind to enzymes . This makes it valuable in regulating plant growth . It has been found to stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

4-Chloroindole interacts with its targets, leading to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . In the case of Vibrio parahaemolyticus, a food-borne pathogen, 4-chloroindole effectively inhibited planktonic cell growth, biofilm formation, bacterial motility, fimbrial activity, hydrophobicity, protease activity, and indole production .

Biochemical Pathways

4-Chloroindole affects various biochemical pathways. In plants, it is involved in the regulation of plant growth and enhancing plant resistance to biotic and abiotic stresses . In bacteria, it has been shown to inhibit biofilm formation, a key virulence factor . In the case of the bacterium Variovorax, 4-chloroindole is transformed into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) by the two-component IadC-IadD/IadE dioxygenase-reductase system .

Pharmacokinetics

It has been shown to have antimicrobial and antivirulence properties against vibrio species . Specifically, 4-chloroindole at 20 μg/mL inhibited more than 80% of biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi .

Result of Action

The molecular and cellular effects of 4-Chloroindole’s action are diverse. In plants, it stimulates root and fruit formation and activates the plant’s immune system . In bacteria, it inhibits biofilm formation and other virulence factors . It also causes visible damage to the cell membrane of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloroindole. For instance, in the case of plant growth, the presence of 4-Chloroindole can stimulate root and fruit formation and activate the plant’s immune system against both biotic (e.g., pests and diseases) and abiotic (e.g., drought and temperature) factors . In the context of bacteria, the efficacy of 4-Chloroindole in inhibiting biofilm formation and other virulence factors can be influenced by the specific environmental conditions of the bacterial habitat .

生化学分析

Biochemical Properties

4-Chloroindole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

4-Chloroindole has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit biofilm formation in Vibrio parahaemolyticus, a food-borne pathogen . Specifically, 4-Chloroindole at 20 μg/mL inhibited more than 80% of biofilm formation . This suggests that 4-Chloroindole can influence cell function by affecting cellular structures and processes such as biofilm formation .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which could be a valuable clue for understanding the mechanism of action of 4-Chloroindole

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloroindole have been observed to change over time. For instance, in pea seeds, the levels of 4-Chloroindole were found to decrease as the seeds matured . This suggests that 4-Chloroindole may have temporal effects on cellular function, possibly related to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4-Chloroindole in animal models are limited, indole derivatives have been studied for their effects in animal models. For instance, Indole Acetic Acid (IAA), an indole derivative, has been shown to exert anti-depressive effects in a mouse model of chronic mild stress

Metabolic Pathways

The metabolic pathways involving 4-Chloroindole are not well-defined. Indole itself is known to be involved in various metabolic pathways, including the synthesis of the plant hormone indole-3-acetic acid

Transport and Distribution

Indole compounds are known to be transported in plants, and their distribution can be regulated by both local auxin biosynthesis and polar auxin transport .

Subcellular Localization

The YUCCA gene family, which is involved in auxin biosynthesis, has been found to have transmembrane domain structures and subcellular localizations that correlate with specific tissue localizations and functions

特性

IUPAC Name |

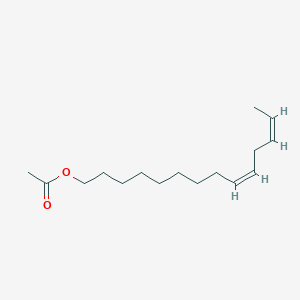

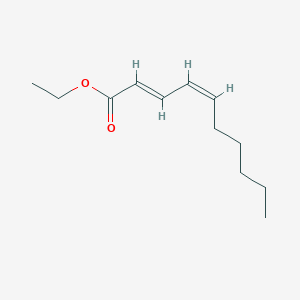

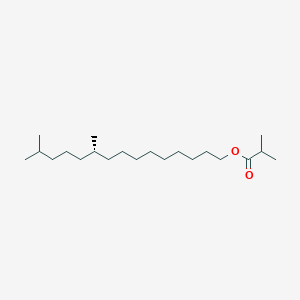

4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZRCRXNHITBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Record name | 4-chloroindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179894 | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25235-85-2, 136669-25-5 | |

| Record name | 4-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25235-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136669-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。